molecular formula C10H15N B1355285 1-(o-Tolyl)propan-1-amine CAS No. 473732-55-7

1-(o-Tolyl)propan-1-amine

Cat. No.: B1355285
CAS No.: 473732-55-7
M. Wt: 149.23 g/mol
InChI Key: HGENVWDJZZWESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups . This compound is characterized by the presence of a propanamine group attached to an o-tolyl group, making it a primary amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(o-Tolyl)propan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines . For instance, the reaction of 2-methylphenylpropan-1-ol with ammonia under suitable conditions can yield this compound. Another method involves the reduction of nitro compounds, where 2-methylphenylpropan-1-nitro is reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. This method is preferred due to its efficiency and ability to produce high yields of the desired amine. The reaction typically takes place under high pressure and temperature, using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) .

Chemical Reactions Analysis

Types of Reactions

1-(o-Tolyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acid chlorides

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Secondary and tertiary amines

    Substitution: Substituted amines, amides

Mechanism of Action

The mechanism of action of 1-(o-Tolyl)propan-1-amine involves its interaction with various molecular targets and pathways. As a primary amine, it can form hydrogen bonds and participate in nucleophilic substitution reactions. The compound can also act as a ligand, binding to specific receptors or enzymes and modulating their activity . For example, in the synthesis of antidepressants, it may influence neurotransmitter pathways by inhibiting the reuptake of serotonin or dopamine .

Comparison with Similar Compounds

1-(o-Tolyl)propan-1-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2-methylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-10(11)9-7-5-4-6-8(9)2/h4-7,10H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGENVWDJZZWESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(o-Tolyl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(o-Tolyl)propan-1-amine
Reactant of Route 3
Reactant of Route 3
1-(o-Tolyl)propan-1-amine
Reactant of Route 4
Reactant of Route 4
1-(o-Tolyl)propan-1-amine
Reactant of Route 5
Reactant of Route 5
1-(o-Tolyl)propan-1-amine
Reactant of Route 6
1-(o-Tolyl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.